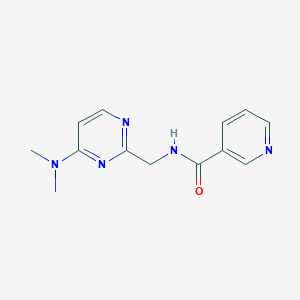

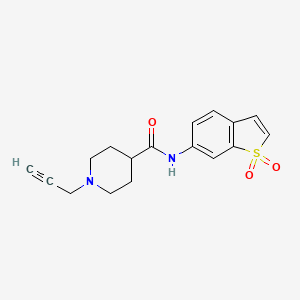

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide, also known as DPNI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNI is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs. NAD+ is a coenzyme that plays a vital role in various metabolic processes, including energy production, DNA repair, and gene expression. DPNI has been shown to have unique properties that make it an attractive candidate for research in the areas of cancer, neurodegenerative diseases, and aging.

Scientific Research Applications

Metabolic Pathways and Enzymatic Activities

Role in Nicotinamide Metabolism : Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3, producing N1-methylnicotinamide (MNAM). This enzymatic activity has implications for liver and adipose tissue metabolism, affecting glucose and cholesterol levels (Hong et al., 2015).

Biosynthesis Pathways : The biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, involves a soluble enzyme system present in the liver. This process highlights the complexity of nicotinamide's metabolic pathways and their enzymatic underpinnings (Quinn & Greengard, 1966).

Inhibition of NNMT and Therapeutic Potential : Novel pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors, presenting a new approach for treating metabolic disorders such as diabetes and chronic kidney disease. These inhibitors target the enzymatic activity of NNMT, offering insights into its role in disease pathologies (Sabnis, 2021).

Potential Therapeutic Implications

Cancer Therapy : NNMT's overexpression in various human cancers and its contribution to tumorigenesis through metabolic dysregulation highlight its potential as a target for cancer therapy. Inhibitors that can modulate NNMT activity offer a strategic approach to cancer treatment by altering the methylation landscape of cancer cells (Ulanovskaya et al., 2013).

Metabolic Diseases : Suppression of hepatic NNMT expression or modulation of its metabolic products like MNAM has been shown to impact glucose and cholesterol metabolism. This suggests a therapeutic potential for NNMT modulation in the management of metabolic diseases, such as obesity and diabetes (Hong et al., 2015).

Antibacterial Activity : The synthesis and antibacterial activity of a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from nicotinamide analogs have been explored, demonstrating their potential for developing new antibacterial agents. This research contributes to the understanding of nicotinamide derivatives' broader pharmacological applications (Bheemanapalli et al., 2008).

Mechanism of Action

Target of Action

Compounds with a pyrimidine ring, such as “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide”, often interact with various enzymes and receptors in the body. For instance, pyrimidine derivatives are known to modulate the activity of tyrosine kinases , which play crucial roles in signal transduction and cell regulation .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, if the compound inhibits a tyrosine kinase, it could disrupt signal transduction pathways and affect cellular functions such as growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it inhibits a tyrosine kinase, it could potentially have anti-cancer effects by inhibiting cell proliferation .

properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-18(2)12-5-7-15-11(17-12)9-16-13(19)10-4-3-6-14-8-10/h3-8H,9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCANOPXFHRORBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)

![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)

![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)

![N-[4-[1-(2-Chloropropanoylamino)ethyl]phenyl]pyridine-4-carboxamide](/img/structure/B2428165.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428167.png)